molecular formula C18H21N5O5 B13649273 m-Methoxytopolin riboside

m-Methoxytopolin riboside

Cat. No.: B13649273
M. Wt: 387.4 g/mol
InChI Key: YUPMHVHUPBAVAS-UHFFFAOYSA-N
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Description

m-Methoxytopolin riboside is a derivative of meta-topolin, a type of cytokinin. Cytokinins are plant hormones that play a crucial role in cell division and growth. This compound is known for its effectiveness in plant tissue culture and micropropagation, particularly in enhancing shoot proliferation and reducing hyperhydricity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Methoxytopolin riboside typically involves the modification of meta-topolin. The process includes the introduction of a methoxy group at the meta position of the benzyl ring. This can be achieved through various chemical reactions, including methylation. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

m-Methoxytopolin riboside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

m-Methoxytopolin riboside has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a crucial role in plant tissue culture and micropropagation, enhancing shoot proliferation and reducing hyperhydricity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of plant-based medicine.

    Industry: It is used in the production of high-quality plant materials and secondary metabolites, which are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of m-Methoxytopolin riboside involves its interaction with specific molecular targets and pathways in plants. As a cytokinin, it promotes cell division and growth by binding to cytokinin receptors and activating signaling pathways that regulate gene expression and cellular processes. This leads to enhanced shoot proliferation and reduced hyperhydricity in plant tissue culture.

Comparison with Similar Compounds

m-Methoxytopolin riboside is unique compared to other similar compounds due to its specific chemical structure and functional properties. Similar compounds include:

    meta-Topolin: A closely related cytokinin with similar applications in plant tissue culture.

    Benzyladenine: Another cytokinin commonly used in plant tissue culture, but with different efficacy and side effects.

    Kinetin: A cytokinin with similar functions but different chemical structure and properties.

This compound stands out due to its ability to enhance shoot proliferation and reduce hyperhydricity more effectively than some of these other compounds.

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)

InChI Key

YUPMHVHUPBAVAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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